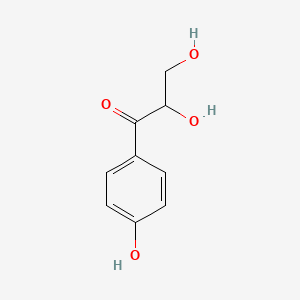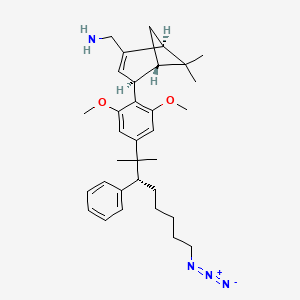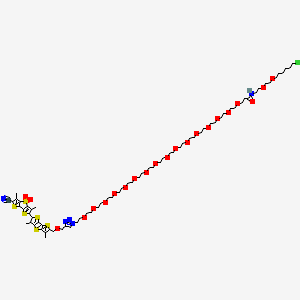
Thrombin inhibitor 11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thrombin Inhibitor 11 is a synthetic compound designed to inhibit the activity of thrombin, a key enzyme in the blood coagulation process. Thrombin plays a crucial role in converting fibrinogen to fibrin, leading to clot formation. Inhibiting thrombin can prevent excessive clotting, making this compound a valuable tool in the treatment of thrombotic disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thrombin Inhibitor 11 is synthesized through a multi-step chemical process. The synthesis typically involves the formation of a core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:
Step 1: Formation of the core structure through cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: Thrombin Inhibitor 11 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products:
Aplicaciones Científicas De Investigación
Thrombin Inhibitor 11 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on blood coagulation and related disorders.
Medicine: Investigated for its potential in treating thrombotic disorders such as deep vein thrombosis and pulmonary embolism.
Industry: Utilized in the development of anticoagulant therapies and diagnostic tools.
Mecanismo De Acción
Thrombin Inhibitor 11 exerts its effects by binding to the active site of thrombin, preventing it from converting fibrinogen to fibrin. This inhibition disrupts the coagulation cascade, reducing the formation of blood clots. The molecular targets include the catalytic site of thrombin and its associated pathways, such as the activation of coagulation factors V, VIII, and XIII .
Comparación Con Compuestos Similares
Thrombin Inhibitor 11 is unique in its high specificity and potency compared to other thrombin inhibitors. Similar compounds include:
Argatroban: A direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Bivalirudin: Another direct thrombin inhibitor with reversible binding properties.
Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation patients.
This compound stands out due to its enhanced stability and reduced risk of bleeding complications, making it a promising candidate for further development and clinical use.
Propiedades
Fórmula molecular |
C32H39ClN4O4 |
|---|---|
Peso molecular |
579.1 g/mol |
Nombre IUPAC |
N-[(3S,6S,9E,18R)-3-benzyl-2,5,16-trioxo-1,4,15-triazabicyclo[16.3.0]henicos-9-en-6-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C32H39ClN4O4/c33-25-17-15-24(16-18-25)30(39)35-27-14-8-3-1-2-4-9-19-34-29(38)22-26-13-10-20-37(26)32(41)28(36-31(27)40)21-23-11-6-5-7-12-23/h1,3,5-7,11-12,15-18,26-28H,2,4,8-10,13-14,19-22H2,(H,34,38)(H,35,39)(H,36,40)/b3-1+/t26-,27+,28+/m1/s1 |
Clave InChI |
PPPSLAPHDMQKDZ-WVCFSCGBSA-N |
SMILES isomérico |
C1CCNC(=O)C[C@H]2CCCN2C(=O)[C@@H](NC(=O)[C@H](CC/C=C/C1)NC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
SMILES canónico |
C1CCNC(=O)CC2CCCN2C(=O)C(NC(=O)C(CCC=CC1)NC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



pyrimidine-2,4-dione](/img/structure/B12369002.png)
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)




![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)
![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)





